Product packaging for 4-(3-Bromophenyl)butan-2-one(Cat. No.:CAS No. 3506-70-5)

4-(3-Bromophenyl)butan-2-one

Cat. No.: B1331217
CAS No.: 3506-70-5
M. Wt: 227.1 g/mol
InChI Key: GMAFLRMHQUMGIG-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B1331217 4-(3-Bromophenyl)butan-2-one CAS No. 3506-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFLRMHQUMGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293718
Record name 4-(3-bromophenyl)butan-2-one
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-70-5
Record name 3506-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-bromophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Aryl Butanones in Chemical Research

Aryl butanones are a class of organic molecules characterized by a butyl-ketone chain attached to an aromatic ring. This structural motif is a common feature in a wide array of biologically active compounds and functional materials. The butanone moiety can participate in various reactions, such as nucleophilic additions and alpha-functionalization, while the aryl group can be modified to tune the molecule's electronic and steric properties.

In medicinal chemistry, aryl butanone scaffolds are investigated for the development of new therapeutic agents. For instance, derivatives of aryl butanones have been explored for their potential as aldosterone (B195564) synthase inhibitors, which are relevant in managing conditions like renal and cardiac failure. nih.gov The versatility of this class of compounds makes them a subject of ongoing research for creating novel molecular entities with diverse pharmacological profiles.

Strategic Importance of Brominated Phenylbutanones As Synthetic Intermediates

The strategic placement of a bromine atom on the phenyl ring of a butanone, as seen in 4-(3-Bromophenyl)butan-2-one, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile "handle" for a variety of cross-coupling reactions, which are fundamental C-C bond-forming reactions in modern organic synthesis. researchgate.net These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide range of substituents at the bromine-bearing carbon.

This capability is crucial for the construction of complex molecules from simpler, readily available precursors. The bromo-substituent can be replaced with alkyl, aryl, or other functional groups, enabling the synthesis of a diverse library of compounds from a single brominated intermediate. This approach is highly valued in drug discovery and materials science, where the systematic modification of a core structure is often employed to optimize for a desired property. The presence of the ketone functionality in brominated phenylbutanones further adds to their synthetic value, as it can be readily transformed into other functional groups or used to build heterocyclic rings. The synthesis of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents. nih.gov

Overview of Key Research Domains for the Chemical Compound

Direct Construction Approaches

Direct methods for synthesizing the carbon skeleton of this compound and its analogs primarily involve the formation of carbon-carbon bonds and the introduction of necessary functional groups.

Applications of Meerwein Reaction Conditions in α-Bromoketone Synthesis

The Meerwein reaction offers a pathway to synthesize α-bromo ketones. A notable application is the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides. researchgate.net This reaction has been successfully applied to produce 3-Bromo-4-(3-bromophenyl)butan-2-one (B8549259). researchgate.net The procedure involves reacting methyl vinyl ketone with the corresponding arenediazonium salt. researchgate.net

Reactant 1Reactant 2ProductYield
Methyl vinyl ketone3-Bromobenzenediazonium bromide3-Bromo-4-(3-bromophenyl)butan-2-one31%

This table showcases the application of the Meerwein reaction for synthesizing an α-bromoketone derivative.

Halogenation Procedures for Butanone Frameworks

The α-halogenation of ketones is a fundamental transformation in organic synthesis. fiveable.me For butanone frameworks, this can be achieved under either acidic or basic conditions. pressbooks.pub In acid-catalyzed halogenation, an enol intermediate is formed which then reacts with the halogen. pressbooks.pub This method typically results in the substitution of a single α-hydrogen. pressbooks.pub Conversely, base-promoted halogenation proceeds through an enolate intermediate and can lead to multiple halogen substitutions due to the increased acidity of the remaining α-hydrogens after the first substitution. pressbooks.pub Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) and N-bromosuccinimide (NBS). researchgate.netlibretexts.org For instance, α-bromination of ketones can be efficiently carried out using NBS catalyzed by silica (B1680970) gel. researchgate.net

Grignard Reaction Sequences for Aryl Butanone Formation

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. pressbooks.pubadichemistry.com The synthesis of aryl butanones can be accomplished by reacting a suitable Grignard reagent with a carbonyl compound. pressbooks.pub For the synthesis of this compound, one could theoretically employ a Grignard reagent derived from a brominated aromatic compound and react it with an appropriate electrophile. The general principle involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of an aldehyde or ketone, followed by an acidic workup to yield an alcohol. pressbooks.pubadichemistry.com This alcohol can then be oxidized to the corresponding ketone. The reaction of an alkyl halide with magnesium metal in an ether solvent forms the Grignard reagent. adichemistry.comchemie-brunschwig.ch

A specific synthesis of this compound has been reported with a 94% yield by reacting 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide with a suitable reagent in tetrahydrofuran (B95107) at temperatures ranging from -78 to 0 °C. chemicalbook.com

Analogous Friedel-Crafts Acylation and Claisen Condensation Routes for Related Structures

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org It is a form of electrophilic aromatic substitution that yields aryl ketones. sigmaaldrich.comorganic-chemistry.org For a related structure, this would involve reacting an aromatic substrate with a butanoyl derivative. The reaction is generally regioselective and produces monoacylated products because the resulting ketone is less reactive than the starting material. organic-chemistry.org

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. organic-chemistry.org The product of a traditional Claisen condensation is a β-keto ester. youtube.com A crossed Claisen condensation, involving two different esters, can be synthetically useful if one of the esters lacks enolizable α-hydrogens. organic-chemistry.org While not a direct route to this compound, this method is fundamental for building the carbon framework of related β-dicarbonyl compounds. youtube.com The Claisen-Schmidt condensation, a variation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, leading to α,β-unsaturated ketones. praxilabs.commagritek.comlibretexts.org

Stereoselective and Asymmetric Synthesis of Related Butanone Derivatives

Achieving stereocontrol in the synthesis of butanone derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Enantioselective Reductions to Chiral Alcohols

The enantioselective reduction of prochiral ketones is a primary method for producing optically active secondary alcohols. acs.org Various methods have been developed for the asymmetric reduction of 4-phenylbutan-2-one and its derivatives.

One approach involves the use of biocatalysts. For example, Saccharomyces cerevisiae has been used for the enantioselective reduction of 4-phenyl-2-butanone to the corresponding chiral 4-phenyl-2-butanol. researchgate.net By modifying the reaction medium with glycerol, an inversion of enantioselectivity can be achieved. researchgate.net

Another strategy employs chiral catalysts. An efficient synthesis of 3-hydroxy-4-phenylbutan-2-one (B3191320) was developed through the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. researchgate.net This method yielded the product in high enantiomeric excess (ee). researchgate.net Furthermore, chiral N,N'-dioxide-scandium(III) complexes have been used to catalyze the enantioselective 1,2-reduction of enones with potassium borohydride (B1222165), affording optically active allylic alcohols in good to excellent enantioselectivities. acs.org

SubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)
(E)-4-phenylbut-3-en-2-oneChiral La-BINOL-Ph₃P=O complex, t-butyl hydroperoxide(3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one97% ee
(3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-onePd/C, H₂(S)- or (R)-3-hydroxy-4-phenylbutan-2-one>90% ee
(E)-4-phenylbut-3-en-2-oneChiral N,N'-dioxide-Sc(III) complex, KBH₄(S)-4-phenylbut-3-en-2-olup to 95% ee

This table summarizes findings from enantioselective syntheses of related butanone derivatives.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are temporary appendages that introduce stereochemical bias into a reaction, which are later removed to yield the desired enantiomer. While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the principle is a cornerstone of asymmetric synthesis.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. For instance, organocatalysts derived from L-threonine have been shown to promote the conjugate addition of aldehydes to vinyl sulfones with high enantioselectivity (up to 83% ee). mdpi.com Similarly, sulfonamide organocatalysts with a dihydroanthracene framework have achieved even higher enantioselectivities (up to 95% ee) in conjugate additions of α-heterosubstituted aldehydes. mdpi.com Research has also explored the use of organocatalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and amino acids for aldol (B89426) reactions, which could be adapted for the synthesis of related structures. researchtrends.net A study detailed the use of a streptavidin-based artificial enzyme with a biotinylated organocatalyst for iminium and enamine catalysis in aqueous environments, highlighting the potential for biocatalytic approaches. cardiff.ac.uk

Asymmetric Conjugate Addition Strategies

Asymmetric conjugate addition is a key strategy for the enantioselective formation of carbon-carbon bonds. A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a close structural relative. This synthesis utilizes a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate. orgsyn.orgorgsyn.org The stereochemical outcome is dictated by the chirality of the BINAP ligand employed; (R)-BINAP yields the (S)-product, while (S)-BINAP produces the (R)-enantiomer. orgsyn.orgorgsyn.org The resulting ethyl (S)-3-(4-bromophenyl)butanoate can then be hydrolyzed to the corresponding butanoic acid. orgsyn.orgorgsyn.org This methodology provides a clear precedent for the asymmetric synthesis of the carbon backbone of this compound.

Further research into palladium-catalyzed asymmetric conjugate addition of arylboronic acids has also been conducted, demonstrating the broad applicability of this approach. nih.gov The use of nitro-enolates in conjugate additions to enones also presents a viable, though less direct, route to 1,4-dicarbonyl compounds, which could be precursors to the target molecule. youtube.com

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." slideshare.netlkouniv.ac.in

Disconnection Strategies of the Butanone Backbone

The butanone backbone of this compound offers several points for logical disconnection. fiveable.me A primary disconnection can be made at the C3-C4 bond, which corresponds to a Michael-type addition. This leads to synthons of an enolate of acetone (B3395972) and a 3-bromobenzyl cation. The synthetic equivalents for these would be acetone and a 3-bromobenzyl halide, respectively.

Another key disconnection is at the C2-C3 bond. This suggests an aldol-type reaction, leading to synthons of an acetaldehyde (B116499) enolate and a 3-bromophenylacetaldehyde.

Finally, a disconnection between the carbonyl carbon (C2) and the adjacent methylene (B1212753) group (C3) is a common strategy for ketones. scitepress.org This would lead to an acyl synthon and a 3-bromopropyl synthon.

Disconnection StrategyBond CleavedResulting SynthonsSynthetic Equivalents
Michael AdditionC3-C4Acetone enolate + 3-Bromobenzyl cationAcetone + 3-Bromobenzyl halide
Aldol CondensationC2-C3Acetaldehyde enolate + 3-BromophenylacetaldehydeAcetaldehyde + 3-Bromophenylacetaldehyde
Acyl SubstitutionC2-C3Acyl cation + 3-Bromopropyl anionAcetyl chloride + 3-Bromopropyl magnesium bromide

Functional Group Interconversion (FGI) in Synthetic Planning

Functional group interconversion (FGI) is a crucial tactic in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to utilize more readily available starting materials. slideshare.netwikipedia.orgimperial.ac.uk For this compound, the bromine atom on the phenyl ring can be introduced via FGI from an amino group, which in turn can be derived from a nitro group. lkouniv.ac.in This allows for the use of starting materials like 3-nitroaniline.

The ketone functionality can also be the result of an FGI. For example, an alcohol could be oxidized to the ketone, or a nitrile could be reacted with a Grignard reagent followed by hydrolysis. vanderbilt.edu The synthesis of the related 3-bromo-4-(3-bromophenyl)butan-2-one has been achieved through the Meerwein reaction of arenediazonium bromides with methyl vinyl ketone, showcasing an FGI from a diazonium salt. researchgate.net

Application of One-Group and Two-Group Disconnections

One-group disconnections focus on a single functional group. slideshare.net For this compound, a one-group C-C disconnection adjacent to the carbonyl group is a logical step, as the carbonyl group activates the adjacent positions. fiveable.me

Two-group disconnections consider the relationship between two functional groups. fiveable.me In this molecule, the relationship between the carbonyl group and the aromatic ring is 1,4. A 1,4-dicarbonyl disconnection strategy can be envisioned, where a precursor dicarbonyl compound is manipulated to form the final product. youtube.com While not a direct two-group disconnection in the classical sense for this specific molecule, the principles guide the strategic bond cleavage between C2 and C3 or C3 and C4, recognizing the influence of the carbonyl group on the reactivity of the benzylic position.

Convergent versus Linear Synthesis Route Design

For this compound, a convergent approach would be highly advantageous. For example, one fragment could be the 3-bromophenyl moiety, perhaps in the form of 3-bromobenzyl bromide, and the other fragment could be the acetoacetic ester or a related B-keto ester. The condensation of these two fragments would be a convergent step leading directly to a precursor of the target molecule. A documented synthesis involves the reaction of 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide with methylmagnesium bromide, which is a convergent approach combining the arylpropanamide fragment with a methyl group. chemicalbook.com

Reactivity of the Ketone Functionality

The ketone group in this compound, with its electrophilic carbonyl carbon and acidic α-protons, is a hub for various chemical transformations, including reductions, condensations, and oxidations.

Reduction Pathways and Products

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 4-(3-bromophenyl)butan-2-ol. This transformation is a common objective in synthetic chemistry, and several reducing systems are effective for this purpose.

Table 1: Reduction of Ketones to Corresponding Alcohols

SubstrateReducing Agent/ConditionsProductYieldReference
4-phenyl-2-butanoneZn(BH₄)₂/C, THF, rt, 30 min4-phenylbutan-2-ol84% redalyc.org
1-(4-bromophenyl)ethanonediMe-Imd-BH₃, Acetic Acid, CH₂Cl₂, 40°C, 24h1-(4-bromophenyl)ethanol (B1212655)93% beilstein-journals.org
4-bromobenzaldehydediMe-Imd-BH₃, Acetic Acid, EtOAc, rt, 24h4-bromophenylmethanol79% beilstein-journals.org

Condensation Reactions, including Aldol-type Processes

The presence of α-protons (on the carbon adjacent to the carbonyl group) allows this compound to participate in base- or acid-catalyzed condensation reactions. Aldol-type reactions are particularly significant, providing a pathway to extend the carbon skeleton.

In a notable example, the aldol condensation of this compound with an appropriate aldehyde can lead to the formation of the α,β-unsaturated ketone, 4-(3-Bromophenyl)but-3-en-2-one. nih.gov This reaction typically proceeds through a β-hydroxy ketone intermediate which then dehydrates. Research on related ketones shows that under specific conditions, such as using a Y(OTf)₃-Salazin catalyst system for an asymmetric aldol reaction with 4-bromobenzaldehyde, the β-hydroxy ketone product, (R)-4-(4-Bromophenyl)-4-hydroxybutan-2-one, can be isolated with high enantiomeric excess (88% ee). mdpi.com

The reactivity of the butanone moiety is also demonstrated in multicomponent reactions like the Mannich reaction. While not involving this compound directly, studies on similar structures, such as the three-component condensation of an aldehyde, aniline, and acetone, highlight the potential of the ketone to act as a nucleophile in C-C bond formation. mdpi.com

Table 2: Aldol Condensation Reactions of Aryl Ketones

Ketone ReactantAldehyde ReactantProductCatalyst/ConditionsYieldReference
Acetone3-Bromobenzaldehyde4-(3-Bromophenyl)but-3-en-2-oneFunctionalized Ionic Liquid, 80°C, 0.5h91% nih.gov
Acetone4-Bromobenzaldehyde(R)-4-(4-Bromophenyl)-4-hydroxybutan-2-oneY(OTf)₃-Salazin, Toluene, 4Å MS, rt, 48h39% mdpi.com
Acetone4-Nitrobenzaldehyde(R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-oneY(OTf)₃-Salazin, Toluene, 4Å MS, rt, 24h98% mdpi.com

Oxidative Transformations

The ketone functionality can undergo oxidative cleavage via reactions like the Baeyer-Villiger oxidation. This process converts the ketone into an ester, offering a route to different classes of compounds. In the case of this compound, this would involve the insertion of an oxygen atom adjacent to the carbonyl group.

Studies on the closely related substrate (±)-3-(p-bromophenyl)butan-2-one using phenylacetonitrile (B145931) monooxygenase (PAMO) as a biocatalyst have been reported. The enzymatic Baeyer-Villiger oxidation of this racemic ketone showed significantly enhanced enantioselectivity when ionic liquids were used as cosolvents. For instance, in the presence of 10% Ammoeng™ 102, the enantiomeric ratio (E-value) of the kinetic resolution increased tenfold compared to the reaction in an aqueous buffer alone. rug.nl A similar study on the PAMO-catalyzed oxidation of (±)-3-(3-trifluoromethylphenyl)butan-2-one also showed a significant increase in the E-value when methanol (B129727) was added as a cosolvent. rug.nl These findings suggest that the Baeyer-Villiger oxidation of this compound is a feasible transformation, with the potential for enantioselective resolution using biocatalytic methods.

Reactions Involving the Brominated Phenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for transformations that modify the aromatic core, most notably through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Studies on Bromophenyl Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. For the reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. dalalinstitute.com

In this compound, the butan-2-one substituent is located meta to the bromine atom. While the ketone group is electron-withdrawing, its ability to activate the ring towards SₙAr from the meta position is significantly weaker than from the ortho or para positions, as it cannot directly delocalize the negative charge of the intermediate via resonance. masterorganicchemistry.com Therefore, subjecting this compound to standard SₙAr conditions with nucleophiles like alkoxides or amines would likely result in no reaction or require extremely harsh conditions.

An alternative pathway for SₙAr on unactivated aryl halides is the elimination-addition (benzyne) mechanism. chemistrysteps.com This route requires a very strong base, such as sodium amide (NaNH₂), to deprotonate the ring ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Related Aryl Bromides

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations due to their optimal reactivity, balancing stability with the ease of oxidative addition to the Pd(0) catalyst. rsc.org

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound (like a boronic acid or ester), is one of the most widely used methods. Research on related bromophenyl compounds demonstrates the versatility of this approach. For example, various arylboronic acids have been successfully coupled with substrates containing a bromo-phenyl moiety in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ or Cs₂CO₃. mdpi.comresearchgate.netnih.gov These reactions tolerate a wide range of functional groups, and it is expected that the ketone in this compound would remain intact under typical Suzuki-Miyaura conditions. The reaction would replace the bromine atom with a new aryl, vinyl, or alkyl group, providing access to a vast array of derivatives. nih.govbeilstein-journals.org

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide SubstrateCoupling PartnerCatalyst/BaseProductYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chlorophenyl boronic acidPd(PPh₃)₄ / K₃PO₄Monosubstituted product33-40% mdpi.com
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄Bis-substituted product31-46% mdpi.com
1-Bromo-4-vinylbenzenePotassium ethyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃1-Ethyl-4-vinylbenzene83% nih.gov

Reactivity of the Ketone Substructure

The ketone group in this compound is a site of significant chemical activity. The carbon atom alpha to the carbonyl group is particularly reactive due to the electron-withdrawing nature of the carbonyl oxygen, which increases the acidity of the α-hydrogens and makes the α-carbon susceptible to both nucleophilic and electrophilic attack.

While this compound itself is not an α-halo ketone, its synthesis often proceeds from precursors that can be halogenated at the α-position. For instance, the α-bromination of this compound would yield 3-bromo-4-(3-bromophenyl)butan-2-one. This resulting α-bromo ketone is a versatile intermediate for nucleophilic substitution reactions. The carbon atom bonded to the bromine becomes highly electrophilic, readily reacting with a variety of nucleophiles. nih.govlibretexts.org This reactivity is a cornerstone of synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The general mechanism for the α-halogenation of a ketone proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively. masterorganicchemistry.com Once the α-bromo ketone is formed, it can undergo nucleophilic substitution, typically via an SN2 mechanism.

A range of nucleophiles can be employed in these displacement reactions, leading to a diverse set of products. A one-pot strategy has been developed to synthesize α-amino ketones from benzylic secondary alcohols and amines using N-bromosuccinimide, which proceeds through the in-situ formation of an α-bromo ketone followed by nucleophilic substitution. nih.govorganic-chemistry.org

Table 1: Examples of Nucleophilic Displacement Reactions with α-Halo Ketones

NucleophileProduct TypeReference
Aminesα-Amino ketone nih.govorganic-chemistry.org
ThioamidesThiazole wikipedia.org
Thioureas2-Aminothiazole wikipedia.org
Carboxylatesα-Acyloxy ketone beilstein-journals.org

These reactions highlight the synthetic utility of α-halo ketones as precursors to more complex molecules. The α-brominated derivative of this compound would be expected to undergo similar transformations.

Ketones are pivotal starting materials for the synthesis of a wide variety of heterocyclic compounds. researchgate.netthieme-connect.com this compound, with its ketone functionality, can serve as a key building block in the construction of important heterocyclic scaffolds such as indoles and pyrroles.

One of the most classic methods for indole (B1671886) synthesis is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbhu.ac.in In this reaction, this compound would first react with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst, would then undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a polysubstituted indole. wikipedia.org This method is widely used in the synthesis of various indole derivatives, including pharmaceuticals like triptans. wikipedia.org

Another important cyclization is the Paal-Knorr synthesis , which is used to prepare furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com While this compound is not a 1,4-dicarbonyl compound, it can be a precursor to intermediates that undergo similar cyclizations. For example, the Hantzsch pyrrole (B145914) synthesis involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine to form a pyrrole. wikipedia.orgpharmaguideline.com

The following table summarizes some key cyclization reactions for which ketones are essential starting materials.

Table 2: Examples of Heterocycle Synthesis from Ketones

Reaction NameReactantsProduct HeterocycleReference
Fischer Indole SynthesisKetone, PhenylhydrazineIndole wikipedia.orgorganic-chemistry.org
Hantzsch Pyrrole Synthesisα-Halo ketone, β-Ketoester, AminePyrrole pharmaguideline.com
Paal-Knorr Furan Synthesis1,4-Dicarbonyl compoundFuran organic-chemistry.org
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl compound, AminePyrrole organic-chemistry.orgfiveable.me
Thiazole Synthesisα-Halo ketone, ThioamideThiazole wikipedia.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways. This includes the study of radical processes and complex multi-step reaction cascades.

Aryl ketones, such as this compound, can participate in reactions involving radical intermediates, particularly under photochemical conditions or in the presence of radical initiators. acs.org Upon photoexcitation, an aryl ketone can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and another radical species. This initiation step can trigger a variety of subsequent reactions. acs.org

Another significant radical pathway for aryl ketones involves their oxidation. For instance, the iodine-catalyzed oxidation of aryl ketones in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can proceed through radical intermediates. beilstein-journals.org Experimental evidence, such as the suppression of the reaction in the presence of radical scavengers, supports the involvement of radical pathways. beilstein-journals.org The proposed mechanism often involves the formation of an α-carbonyl radical, which can then undergo further transformations. beilstein-journals.org

The generation of radicals at the α-position of ketones can also be achieved through the decomposition of intermediate alkenyl peroxides, formed by the acid-catalyzed condensation of ketones with hydroperoxides. rsc.org These radicals can then add to olefins, creating new carbon-carbon bonds. rsc.org

Table 3: Examples of Radical Reactions Involving Ketones

Reaction TypeKey IntermediatesMethodReference
Photoinduced C-H AllylationCarbon radical, Semiquinone radicalPhotoexcitation of aryl ketone catalyst acs.org
Oxidative Couplingα-Carbonyl radicalIodine/TBHP catalysis beilstein-journals.org
Radical Addition to OlefinsKetone-derived radicals via alkenyl peroxidesAcid-catalyzed condensation with hydroperoxides rsc.org
Pinacol CouplingKetyl radical anionOne-electron reduction of carbonyl group wikipedia.org

This compound is a suitable substrate for reaction cascades, where multiple bond-forming events occur in a single pot, often with high efficiency and atom economy. These multi-step processes can rapidly build molecular complexity from simple starting materials. bohrium.com

One-pot syntheses of indoles, for instance, can be designed starting from ketones. thieme-connect.comresearchgate.net A one-pot, three-component Fischer indolisation-N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from an aryl hydrazine, a ketone, and an alkyl halide. researchgate.net

Furthermore, cascade reactions can be initiated at the ketone functionality, followed by reactions involving the aryl bromide part of the molecule. For example, a rhodium(III)-catalyzed three-component reaction of aryl ketones, hydroxylamine, and alkynes allows for the efficient one-pot synthesis of isoquinolines. acs.orgorganic-chemistry.org This process involves the in-situ formation of an oxime from the ketone, followed by C-H activation and cyclization. acs.orgorganic-chemistry.org

Aldol reactions of ketones can also initiate cascade sequences. For example, the reaction of β-silyl ketones with aldehydes can trigger an aldol/Brook/carbon skeletal rearrangement cascade to produce β,γ-unsaturated ketones. researchgate.net Such cascades demonstrate the potential for complex transformations starting from relatively simple ketone precursors.

Applications in Advanced Organic Synthesis

4-(3-Bromophenyl)butan-2-one as a Versatile Building Block

The strategic placement of a bromine atom on the phenyl ring and a ketone group in the butyl chain makes this compound a highly adaptable starting material in organic synthesis. These functional groups serve as handles for a wide array of chemical modifications, allowing for the construction of diverse and intricate molecular frameworks.

Precursor in the Synthesis of Complex Organic Architectures

The presence of both a nucleophilic center at the α-carbon to the ketone and an electrophilic carbon at the bromine-bearing phenyl ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom, in particular, is amenable to a range of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of various substituents onto the aromatic ring, leading to the synthesis of highly functionalized and complex organic structures.

For instance, the ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or alkenes, further expanding the synthetic possibilities. This dual reactivity is instrumental in the assembly of polycyclic and sterically demanding molecular skeletons that are often found in natural products and pharmaceutically active compounds.

Role in Multi-component and Domino Reactions

While specific examples directly employing this compound in multi-component and domino reactions are not extensively documented in publicly available literature, its structural motifs are well-suited for such transformations. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, and domino (or cascade) reactions, involving a sequence of intramolecular reactions, are highly efficient strategies for building molecular complexity.

The ketone group of this compound can participate in a variety of MCRs, such as the Biginelli or Hantzsch reactions, to form heterocyclic compounds. The bromophenyl moiety can be incorporated into domino sequences initiated by a cross-coupling reaction, followed by an intramolecular cyclization, offering a rapid route to complex heterocyclic systems. The development of novel MCRs and domino reactions involving this building block remains an active area of research.

Synthetic Intermediate for Pharmaceutical Scaffolds and Analogs

The structural core of this compound is present in various molecules of medicinal interest. Its utility as a synthetic intermediate lies in its ability to be readily converted into more complex molecules that can interact with biological targets.

Design and Synthesis of Compounds with Potential Biological Utility

The bromophenylbutanone framework is a key component in the synthesis of a variety of pharmaceutical analogs. For example, derivatives of this core structure have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The bromine atom can serve as a handle for late-stage functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This approach is crucial in the drug discovery process for optimizing the potency and selectivity of lead compounds.

Derivative Class Synthetic Transformation Potential Biological Application
Chiral β-Aryl Butanoic AcidsAsymmetric reduction of the ketone followed by oxidationIntermediates for cardiovascular and anti-inflammatory drugs
Heterocyclic DerivativesCondensation reactions of the ketone with dinucleophilesScaffolds for anticancer and antiviral agents
Functionalized BiarylsSuzuki or Stille coupling at the bromine positionBuilding blocks for central nervous system (CNS) active compounds

Development of Novel Molecular Motifs

The unique combination of functional groups in this compound facilitates the creation of novel molecular motifs that are not readily accessible through other synthetic routes. By exploiting the differential reactivity of the ketone and the aryl bromide, chemists can design and synthesize innovative molecular architectures with tailored electronic and steric properties. These new motifs can serve as templates for the development of next-generation pharmaceuticals and molecular probes for chemical biology research.

Contributions to Material Science from a Synthetic Perspective

While the primary applications of this compound have been in the realm of organic and medicinal chemistry, its structural features also hold potential for the synthesis of novel organic materials. The bromophenyl group can be utilized for the construction of conjugated polymers and dendrimers through repetitive cross-coupling reactions. These materials may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butanone side chain can be modified to tune the solubility and processing characteristics of the resulting materials. Further research in this area could unlock new applications for this versatile building block in the field of material science.

Synthesis of Monomers and Polymer Precursors

The dual functionality of this compound allows for its elaboration into a variety of monomers suitable for polymerization. The presence of the aryl bromide is particularly significant, as it is amenable to a wide range of cross-coupling reactions, which can be exploited to introduce polymerizable groups.

One potential pathway to a vinyl-based monomer involves a Heck reaction. By coupling the aryl bromide with a vinylating agent such as ethylene (B1197577) in the presence of a palladium catalyst, a styrenic derivative can be synthesized. The ketone functionality can be retained to later impart specific properties to the resulting polymer or can be protected prior to polymerization if it interferes with the reaction.

Alternatively, the bromophenyl group can be converted to other functional groups that are more suitable for specific types of polymerization. For instance, conversion of the aryl bromide to an organolithium or Grignard reagent, followed by reaction with an appropriate electrophile, can introduce functionalities such as a hydroxyl or an amino group. These groups can then be further modified to create monomers for step-growth polymerizations, such as polyesters or polyamides.

A hypothetical reaction scheme for the synthesis of a styrenic monomer from this compound is presented below:

Reactant Reagents and Conditions Product Reaction Type
This compoundEthylene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100°C4-(3-Vinylphenyl)butan-2-oneHeck Coupling

The resulting monomer, 4-(3-Vinylphenyl)butan-2-one, contains a polymerizable vinyl group and a pendant ketone group that can be used for post-polymerization modification.

Incorporation into Functional Materials (focused on synthetic methodology)

The incorporation of this compound into functional materials leverages the reactivity of both the aryl bromide and the ketone. These materials can be designed to have specific optical, electronic, or thermal properties.

The aryl bromide serves as a key handle for introducing the molecule into larger conjugated systems, which are often the basis of organic electronic materials. Through Suzuki or Stille cross-coupling reactions, the bromophenyl group can be linked to other aromatic units, extending the π-conjugation and tuning the electronic properties of the resulting material.

The ketone group, on the other hand, provides a site for further functionalization. It can be converted into a variety of other functional groups or used as a point of attachment for other molecules. For example, a Knoevenagel condensation with an active methylene (B1212753) compound can introduce a new carbon-carbon double bond and further extend the conjugated system. This approach allows for the synthesis of materials with tailored properties.

An illustrative synthetic methodology for incorporating the this compound moiety into a larger functional molecule is outlined below:

Starting Material Reagents and Conditions Intermediate Reaction Type
This compoundPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C4-(Biphenyl-3-yl)butan-2-oneSuzuki Coupling
4-(Biphenyl-3-yl)butan-2-oneMalononitrile, Piperidine, Ethanol, Reflux2-(4-(Biphenyl-3-yl)butan-2-ylidene)malononitrileKnoevenagel Condensation

This two-step sequence demonstrates how the orthogonal reactivity of the functional groups in this compound can be utilized to build more complex, functional organic materials. The resulting product possesses an extended π-system and a polar dicyanovinyl group, which could impart interesting photophysical or nonlinear optical properties.

Computational Chemistry and Theoretical Studies of 4 3 Bromophenyl Butan 2 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust method for analyzing the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Investigations into 4-(3-Bromophenyl)butan-2-one using DFT can elucidate its geometric parameters, electronic orbital interactions, vibrational modes, and other fundamental properties. Such studies are typically performed using specific functionals, like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), to achieve reliable results core.ac.ukresearchgate.net.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this process reveals the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical, as the butanone side chain possesses rotatable bonds, allowing the molecule to adopt various spatial arrangements (conformers) nih.gov. By mapping the potential energy surface as a function of key dihedral angles, the most stable conformer can be identified. This stable structure serves as the basis for all subsequent property calculations. For instance, a computational study on a similar ketone, raspberry ketone, involved scanning dihedral angles to identify the lowest energy conformers before further analysis ulster.ac.uk.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical but chemically plausible data for the lowest energy conformer, as would be obtained from a DFT/B3LYP calculation.

Parameter Atom Connection Bond Length (Å) Parameter Atom Connection Bond/Dihedral Angle (°)
Bond Length C=O 1.215 Bond Angle C-C-C (ketone) 118.5
C-Br 1.908 C-C=O 121.0
C-C (alkyl) 1.534 Dihedral Angle C-C-C-C (chain) 65.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity taylorandfrancis.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions youtube.comyoutube.comyoutube.com. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity) youtube.com.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity wikipedia.org. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive wikipedia.orgresearchgate.net. DFT calculations provide the energies and spatial distributions of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack and revealing potential intramolecular charge transfer mechanisms wuxibiology.com.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data) Based on typical values for similar aromatic ketones. ulster.ac.uknih.gov

Parameter Energy (eV)
EHOMO -6.85
ELUMO -0.95

Analysis of the FMOs would likely show the HOMO density localized primarily on the bromophenyl ring, while the LUMO density is distributed across the carbonyl group and the aromatic ring, indicating the pathways for electronic transitions.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra core.ac.uknih.govmdpi.com. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor to improve agreement with experimental data nih.gov.

The analysis, supported by Potential Energy Distribution (PED), allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands core.ac.uk. For this compound, this would involve identifying characteristic vibrations such as the C=O stretch, C-Br stretch, aromatic ring modes, and various C-H bending and stretching vibrations.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical but plausible scaled frequencies and their assignments.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3085 3088
Aliphatic C-H Stretch 2960 2962
Carbonyl C=O Stretch 1718 1715
Aromatic C=C Stretch 1595 1598
CH₂ Scissoring 1455 1452

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules liverpool.ac.uk. These calculations provide theoretical chemical shifts that can be compared directly with experimental data to confirm or elucidate the molecular structure.

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, typically tetramethylsilane (TMS) liverpool.ac.uk. This predictive capability is invaluable for assigning complex spectra and verifying structural assignments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data) Chemical shifts (δ) are reported in ppm relative to TMS.

Atom Position Predicted ¹H Chemical Shift (ppm) Atom Position Predicted ¹³C Chemical Shift (ppm)
CH₃ (keto) 2.15 C=O 207.5
CH₂ (adjacent to C=O) 2.78 C (aromatic, C-Br) 122.8
CH₂ (adjacent to ring) 2.92 CH₃ (keto) 29.9
CH (aromatic) 7.20 - 7.45 CH₂ (adjacent to C=O) 45.2

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule walisongo.ac.idmdpi.com. It maps the electrostatic potential onto the molecule's electron density surface. MESP is particularly useful for predicting how a molecule will interact with other species, especially in non-covalent interactions mdpi.com.

Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack researchgate.net. For this compound, the MESP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the alkyl chain and the aromatic ring would exhibit positive potential. The bromine atom would have a region of positive potential at its pole (a "sigma-hole") and a belt of negative potential around its equator.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule researchgate.netresearchgate.net. These indices provide a quantitative basis for concepts like electronegativity and chemical hardness, which were originally defined empirically.

Key reactivity indices include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = χ² / (2η)

These descriptors help in comparing the reactivity of different molecules and understanding their chemical behavior in reactions. A high chemical hardness, for example, corresponds to a large HOMO-LUMO gap and indicates high stability scifiniti.com.

Table 5: Calculated Global Reactivity Descriptors for this compound (Illustrative Data) Values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Descriptor Value (eV)
Ionization Potential (I) 6.85
Electron Affinity (A) 0.95
Electronegativity (χ) 3.90
Chemical Hardness (η) 2.95
Chemical Softness (S) 0.17

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the detailed electronic structure within a molecule. This analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. Such interactions indicate delocalization effects and deviations from the idealized Lewis structure. The analysis provides data on bond polarization, hybrid composition of atomic orbitals in bonds, and the energies of donor-acceptor interactions. However, no specific NBO analysis studies detailing these interactions for this compound have been published.

Non-Linear Optical (NLO) Properties from a Theoretical Stance

The theoretical investigation of Non-Linear Optical (NLO) properties is crucial for identifying materials for optoelectronic applications. Computational methods, often employing Density Functional Theory (DFT), are used to calculate key NLO parameters like polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). These calculations help in understanding how a molecule's electronic structure, particularly the presence of electron-donating and withdrawing groups, influences its NLO response. Organic molecules with delocalized π-electron systems are of particular interest. While studies have been conducted on structurally similar compounds, such as bromophenyl-containing chalcones, which have shown significant third-order NLO properties, a dedicated theoretical study on the NLO characteristics of this compound is not available in the literature.

Advanced Computational Modeling Techniques

Advanced computational techniques like Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including the theoretical determination of bond dissociation energies (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gaseous state. MD simulations can model the thermal activation processes that lead to bond breaking, providing insights into the mechanical and thermal stability of a compound. These simulations are complex and computationally intensive. Despite the utility of these methods for understanding chemical reactivity and stability, MD simulations specifically aimed at calculating the theoretical bond dissociation energies for the various bonds within this compound have not been reported in scientific publications.

Synthesis and Exploration of Derivatives and Analogues of 4 3 Bromophenyl Butan 2 One

Positional Isomers and Regioisomeric Studies of Brominated Phenylbutanones

The specific placement of the bromine atom on the phenyl ring of phenylbutanone derivatives fundamentally influences the compound's chemical and physical properties. Regioisomeric studies involve the synthesis and characterization of these positional isomers to understand the impact of substituent location. The core structure, 4-phenylbutan-2-one, consists of a butanone chain attached to a phenyl ring. Bromination of this parent structure can lead to three distinct positional isomers: ortho (2-bromo), meta (3-bromo), and para (4-bromo).

4-(3-Bromophenyl)butan-2-one is the meta isomer. Its counterparts, 4-(2-bromophenyl)butan-2-one (B8271304) and 4-(4-bromophenyl)butan-2-one, represent the ortho and para isomers, respectively. Each isomer possesses the same molecular formula (C₁₀H₁₁BrO) and molecular weight (227.10 g/mol ) but differs in the spatial arrangement of the bromine atom. nih.govscbt.com This variation in structure can affect electronic effects, steric hindrance, and the potential for intermolecular interactions, thereby influencing reactivity and biological activity.

Regioisomeric studies often focus on developing selective synthetic routes to each isomer. The synthesis of these compounds typically involves multi-step processes where the bromine is introduced either at the start, using a brominated precursor, or later in the synthesis through electrophilic aromatic substitution, where directing group effects would control the regioselectivity.

Table 1: Positional Isomers of Brominated 4-Phenylbutan-2-one
Compound NameIsomer PositionCAS NumberMolecular Formula
4-(2-Bromophenyl)butan-2-oneortho3506-68-1C₁₀H₁₁BrO
This compoundmeta3506-70-5C₁₀H₁₁BrO
4-(4-Bromophenyl)butan-2-onepara5533-33-5C₁₀H₁₁BrO

Synthesis of Butanone Derivatives with Diverse Aryl Substituents

The synthesis of 4-aryl-2-butanone derivatives is a significant area of organic chemistry, driven by the prevalence of this structural motif in pharmaceuticals and fragrances. acs.orgresearchgate.netwikipedia.org Several synthetic strategies have been developed to replace the 3-bromophenyl group of the title compound with a wide array of other aryl and heteroaryl substituents. These methods provide access to a large library of compounds with varied electronic and steric properties.

Common synthetic routes often begin with an aromatic aldehyde which undergoes a condensation reaction with acetone (B3395972). researchgate.net This is followed by a selective reduction of the resulting carbon-carbon double bond to yield the desired 4-arylbutan-2-one. acs.org Alternative methods include the palladium-catalyzed Heck-Mizoroki reaction, which couples an aromatic halide with 3-buten-2-ol, or the alkylation of acetoacetic esters with a suitable benzyl (B1604629) halide, followed by decarboxylation. researchgate.net

These methodologies have been successfully applied to synthesize a variety of 4-aryl-2-butanone derivatives, including commercially significant compounds like the anti-inflammatory drug nabumetone (B1676900) and the fragrance agent raspberry ketone. acs.org The choice of synthetic route often depends on the availability of starting materials and the compatibility of the functional groups on the aryl substituent.

Table 2: Examples of 4-Arylbutan-2-one Derivatives and Synthetic Strategies
Aryl SubstituentCompound NameCommon Synthetic Strategy
6-methoxy-2-naphthalenylNabumetoneHeck-Mizoroki reaction or Aldol (B89426) condensation followed by hydrogenation
4-hydroxyphenylRaspberry KetoneAldol condensation followed by hydrogenation
4-methoxyphenylAnisylacetoneAldol condensation followed by hydrogenation
PhenylBenzylacetoneHydrogenation of benzylideneacetone
4-(tert-Butyl)phenyl4-[4-(tert-Butyl)phenyl]butan-2-oneAlkylation-cleavage of pentane-2,4-dione with 4-(t-butyl)benzyl bromide

Development and Characterization of Stereoisomeric Variants

While this compound itself is an achiral molecule, its structure serves as a scaffold for the development of stereoisomeric variants. Chirality can be introduced by modifying the butanone chain, for example, through substitution at the C3 position or by reduction of the ketone at C2 to a hydroxyl group. The synthesis and characterization of these stereoisomers are crucial for applications where specific stereochemistry is required, particularly in medicinal chemistry.

One approach to creating stereoisomers is the asymmetric reduction of the ketone, which produces a chiral alcohol, 4-(3-bromophenyl)butan-2-ol. Biocatalytic methods, using enzymes or whole-cell systems like Saccharomyces cerevisiae, are often employed for such transformations to achieve high enantioselectivity. researchgate.net For instance, the asymmetric bioreduction of the parent compound, 4-phenyl-2-butanone, has been studied to produce chiral (S)-4-phenyl-2-butanol. researchgate.net

Another strategy involves introducing a substituent at the C3 position of the butanone chain. An example is the synthesis of (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one. guidechem.com The development of such molecules requires stereocontrolled synthetic methods to ensure the desired configuration at the newly formed chiral center. Characterization of these stereoisomers typically involves techniques such as polarimetry to measure optical rotation and chiral chromatography to determine enantiomeric excess (ee).

Table 3: Examples of Stereoisomeric Variants and Derivatives
Compound NameModificationChiral Center(s)Note
(R/S)-4-(3-Bromophenyl)butan-2-olReduction of ketoneC2A chiral alcohol derivative.
(S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-oneSubstitution at C3C3A chiral ketone with substitution alpha to the carbonyl. guidechem.com
(R)-4-Hydroxy-4-phenylbutan-2-oneAsymmetric aldol reactionC4A chiral ketol synthesized via an organocatalyzed aldol reaction. researchgate.net

Functionalization of the Butanone Chain and Aromatic Ring

The chemical structure of this compound offers two primary sites for functionalization: the butanone chain and the brominated aromatic ring. This dual reactivity allows for the creation of a diverse range of derivatives through various organic reactions.

Functionalization of the Butanone Chain: The ketone functional group at the C2 position is a versatile handle for chemical modification. It can undergo nucleophilic addition reactions, reduction to an alcohol (as discussed in the previous section), and can be converted to other functional groups like imines or oximes. The alpha-protons at the C1 and C3 positions are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at these positions. Aldol condensation reactions, for instance, can be used to form new carbon-carbon bonds at the C3 position by reacting the enolate with an aldehyde or another ketone. semanticscholar.org

Functionalization of the Aromatic Ring: The bromine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. nih.gov This provides a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. For example, the Suzuki coupling reaction can be used to replace the bromine atom with various aryl or vinyl groups by reacting it with an appropriate boronic acid. nih.gov Similarly, the Sonogashira reaction allows for the introduction of alkynyl groups using a terminal alkyne. nih.gov These reactions significantly expand the structural diversity of derivatives that can be synthesized from the this compound scaffold.

Table 4: Potential Functionalization Reactions
Reaction SiteReaction TypeReagents/ConditionsResulting Functional Group/Structure
Butanone Chain (C2 Ketone)Reductione.g., NaBH₄, H₂/CatalystSecondary alcohol (hydroxyl group)
Butanone Chain (C3)Aldol CondensationBase, Aldehyde/Ketoneβ-hydroxy ketone
Aromatic Ring (C-Br)Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseBi-aryl or aryl-vinyl structure
Aromatic Ring (C-Br)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne structure
Aromatic Ring (C-Br)Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl-amine structure

Future Research Trajectories and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on 4-(3-Bromophenyl)butan-2-one should prioritize the development of more sustainable synthetic routes.

Detailed research into greener alternatives for the synthesis of aryl ketones is ongoing. One promising avenue is the replacement of conventional solvents with bio-derived, ecofriendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, often requires superstoichiometric amounts of Lewis acids, leading to significant waste. nih.gov Future work could focus on developing catalytic versions of this reaction or alternative coupling strategies that minimize waste. Exploring energy-efficient methodologies such as microwave-assisted synthesis or sonochemistry could also lead to more sustainable processes by reducing reaction times and energy consumption.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Aryl Ketones.
ParameterTraditional Approach (e.g., Friedel-Crafts)Potential Green Approach
SolventsOften volatile organic compounds (VOCs) like dichloromethane (B109758) or carbon disulfide.Bio-derived solvents (e.g., 2-MeTHF), water, or solvent-free conditions. nih.gov
Reagents/CatalystsSuperstoichiometric amounts of Lewis acids (e.g., AlCl₃). nih.govCatalytic amounts of solid acids, zeolites, or transition metal catalysts.
Energy InputOften requires prolonged heating.Microwave irradiation, ultrasound, or flow chemistry with efficient heat exchange. acs.org
Waste GenerationHigh, due to quenching of stoichiometric reagents.Lower, due to catalytic nature and higher atom economy.

Investigation of Unconventional Reactivity Profiles

The molecular architecture of this compound offers multiple sites for chemical modification, including the aromatic ring, the bromine substituent, the ketone carbonyl group, and the adjacent aliphatic carbons. While the bromine atom is a classical handle for cross-coupling reactions like the Suzuki coupling, future research could delve into more unconventional reactivity. nbinno.com

Exploring novel C-H activation reactions on either the aromatic ring or the butanone chain could provide direct and atom-economical pathways to new derivatives, bypassing the need for pre-functionalized starting materials. The ketone moiety can serve as a key electrophile in various transformations. Its potential in multicomponent or domino reactions, where several bonds are formed in a single operation, remains largely unexplored. Such strategies would enable the rapid construction of complex molecular frameworks from simple precursors. Furthermore, related brominated aromatic compounds have been utilized as starting materials for the synthesis of diverse heterocyclic structures. researchgate.net This suggests that this compound could be a valuable precursor for creating novel and potentially bioactive heterocyclic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater efficiency, and higher product quality. nih.govnih.gov This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ. nih.gov

The synthesis of aryl ketones has been successfully demonstrated in continuous flow systems, showcasing the feasibility of applying this technology to the production of this compound. nih.govacs.orgresearchgate.netacs.org Future research should aim to develop a fully integrated and automated flow synthesis platform. Such a system could telescope multiple reaction steps, minimizing the need for intermediate purification and isolation. researchgate.net By coupling the flow reactor with online analytical technologies like high-performance liquid chromatography (HPLC), it becomes possible to perform real-time reaction monitoring and optimization, significantly accelerating process development. researchgate.net

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound.
AdvantageDescription
Enhanced SafetySmall reactor volumes and efficient heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. nih.gov
Improved EfficiencyFaster reaction times due to superior mixing and heat transfer; potential for higher throughput. acs.org
ScalabilityEasier and more predictable scaling by extending operation time ("scaling out") rather than increasing reactor volume.
Process ControlPrecise control over reaction parameters (temperature, pressure, residence time) leads to higher reproducibility and product quality. nih.gov
AutomationIntegration with automated systems allows for high-throughput screening and rapid optimization of reaction conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Products

The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. Standard methods provide foundational structural information. Aromatic compounds typically exhibit characteristic signals, such as C-H stretching absorptions around 3030 cm⁻¹ in infrared (IR) spectroscopy, intense ultraviolet (UV) absorptions due to their conjugated π-electron systems, and distinct chemical shifts in nuclear magnetic resonance (NMR) spectroscopy (aromatic protons typically resonate between 6.5 and 8.5 ppm). libretexts.orgpressbooks.pub

However, as research moves towards the synthesis of more complex products derived from unconventional reactivity, advanced analytical methods will be indispensable for unambiguous structural elucidation. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for mapping the connectivity of atoms within novel molecular scaffolds. High-resolution mass spectrometry (HRMS) is essential for determining precise elemental compositions, while tandem mass spectrometry (MS/MS) can provide valuable information about molecular structure through fragmentation analysis. fiveable.me

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can serve as a powerful predictive tool. nih.gov Theoretical calculations can help predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) and reactivity patterns, providing a valuable complement to experimental results and aiding in the confirmation of complex structures. nih.govnih.gov

Table 3: Key Spectroscopic Data Ranges for Aromatic Ketones.
TechniqueCharacteristic FeatureTypical Range/Value
IR SpectroscopyAromatic C-H stretch Ketone C=O stretch Aromatic C=C stretch3100-3000 cm⁻¹ libretexts.org ~1715 cm⁻¹ 1600-1450 cm⁻¹ pressbooks.pub
UV Spectroscopyπ → π* transitionsIntense absorption ~205 nm, less intense ~255-275 nm. pressbooks.pub
¹H NMR SpectroscopyAromatic Protons (Ar-H)6.5 - 8.5 ppm. fiveable.me
¹³C NMR SpectroscopyAromatic Carbons (Ar-C) Ketone Carbonyl (C=O)120 - 170 ppm fiveable.me ~200-220 ppm

Q & A

Q. Table 1: Solvent Systems and Yields for Brominated Ketones

CompoundSolvent SystemYield (%)Physical State
4e (3,5-Dibromo derivative)Diethyl ether-hexane (1:9)79Colorless oil
4f (4-Isocyano derivative)Diethyl ether-hexane (4:6)90Yellow solid
4g (3-Nitro derivative)Ethyl acetate-hexane (4:6)78Crystalline solid

Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Answer:
Structural validation involves:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and ketone-adjacent methyl groups (δ 2.1–2.3 ppm) confirm substitution patterns .
    • ¹³C NMR: Carbonyl resonance (δ 205–210 ppm) and brominated aryl carbons (δ 120–135 ppm) are diagnostic .
  • X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles to confirm spatial orientation .

Advanced: How can researchers address discrepancies in synthesis yields when scaling up this compound production?

Answer:
Yield variations often arise from:

  • Solvent Purity: Trace moisture in diethyl ether reduces Grignard reagent efficiency. Use anhydrous solvents and molecular sieves .
  • Reaction Kinetics: Bromine’s steric bulk slows nucleophilic attack. Optimize temperature (e.g., 0°C for ketone formation vs. 25°C for aryl coupling) .
  • Workup Protocols: Column chromatography with gradient elution (e.g., hexane → ethyl acetate) improves separation of brominated byproducts .

Advanced: What strategies are effective for incorporating this compound into polymeric matrices for material science applications?

Answer:
Functionalization via methacrylation enables polymerization:

  • Methacryloyl Chloride Grafting: React the ketone’s hydroxyl derivative (e.g., 4-(4-hydroxyphenyl)butan-2-one) with methacryloyl chloride to introduce vinyl groups .
  • Free Radical Polymerization: Use AIBN initiator in diethyl carbonate (a green solvent) at 60–70°C. Resulting polymers exhibit glass transition temperatures (Tg) of 70–83°C, suitable for rigid materials .

Q. Table 2: Polymer Properties of Functionalized Bromophenyl Derivatives

MonomerPolymer Tg (°C)SolventDispersity (Đ)
4-(4-Methacryloyloxyphenyl)butan-2-one83Diethyl carbonate1.2
Lauryl methacrylate (control)-49Diethyl carbonate1.5

Advanced: What evidence supports the biological activity of this compound, and how can its mechanism be studied?

Answer:
While direct data on this compound is limited, analogs like 3'-Bromo-2,2-dimethylbutyrophenone show antimicrobial activity, suggesting bromophenyl groups disrupt microbial membranes . Methodological approaches:

  • Enzyme Inhibition Assays: Test against bacterial enoyl-ACP reductase or fungal lanosterol demethylase.
  • Molecular Docking: Use PubChem’s 3D conformer (CID 136310586) to model interactions with target proteins .
  • Structure-Activity Relationship (SAR): Compare with non-brominated derivatives to isolate bromine’s electronic effects .

Advanced: How do substituent positions on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Para vs. Meta Bromine:
    • Para-Bromine (e.g., 4-(4-Bromophenyl)butan-2-one) enhances Suzuki coupling efficiency due to reduced steric hindrance .
    • Meta-Bromine (target compound) may require PdCl₂(dppf) catalysts for effective aryl-aryl bond formation .
  • Electron-Withdrawing Groups: Nitro or cyano substituents at the 3-position stabilize transition states in Ullmann couplings .

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